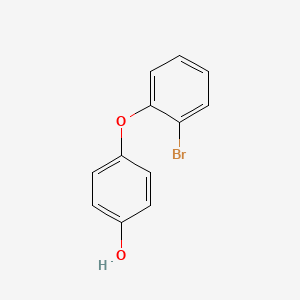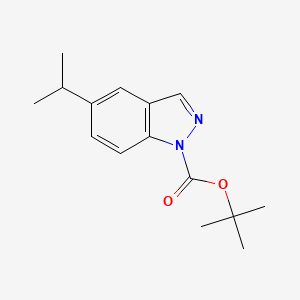![molecular formula C19H16O B11856253 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-36-9](/img/structure/B11856253.png)
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the molecular formula C19H16O
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the reaction of an aromatic aldehyde with malononitrile and 1,3-indandione in the presence of a catalyst such as metal silicates . The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran can be compared with other similar compounds such as:
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran: This compound has a similar structure but differs in the position of the methyl group.
2-Amino-4H-pyrans: These compounds share a similar pyran ring but have different substituents and functional groups.
2-Amino-tetrahydro-4H-pyrans: These compounds have a similar core structure but differ in their hydrogenation state and functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
62225-36-9 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-11,17H,12H2,1H3 |
InChI Key |
RTEDUELOZZEMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
